molecular formula C8H6N2 B102711 6-vinylnicotinonitrile CAS No. 16173-99-2

6-vinylnicotinonitrile

Cat. No. B102711
Key on ui cas rn: 16173-99-2
M. Wt: 130.15 g/mol
InChI Key: FBWDVFPJEWHTBH-UHFFFAOYSA-N
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Patent
US09108947B2

Procedure details

To a stirring solution of 6-bromopyridine-3-carbonitrile (2.0 g, 10.9 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.892 mg, 0.10 mmol), potassium vinyl trifluoroborate (2.93 g, 21.9 mmol), triethylamine (3.0 mL, 21.9 mmol), and water (0.5 mL). The reaction mixture was heated to reflux. Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc hexanes as eluent). Evaporation of the solvent yielded 6-ethenylpyridine-3-carbonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.892 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.ClCCl.[CH2:13](N(CC)CC)[CH3:14].C(OCC)(=O)C>CCO.O>[CH:13]([C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1)=[CH2:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C#N
Name
Quantity
0.892 mg
Type
reactant
Smiles
ClCCl
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed over a column of SiO2 (0-20% EtOAc hexanes as eluent)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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